(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol
CAS No.: 799-43-9
VCID: VC21338132
Molecular Formula: C22H30O2
Molecular Weight: 326.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol - 799-43-9](/images/no_structure.jpg)
Description |
The compound (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol is a complex organic molecule belonging to the steroid family. Its structure is characterized by a cyclopenta[a]phenanthrene backbone, which is a common framework in many biologically active compounds, including hormones and pharmaceuticals. This specific compound features an ethyl group at the 13-position, an ethynyl group at the 17-position, and a methoxy group at the 3-position, along with a hydroxyl group at the 17-position. Synthesis and PreparationThe synthesis of (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol typically involves multi-step organic synthesis techniques. These may include reactions such as alkylation, hydroxylation, and ethynylation, depending on the starting materials and desired intermediates. The synthesis requires careful control of reaction conditions to maintain the specific stereochemistry. Synthesis Steps
Biological Activity and ApplicationsThe biological activity of (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol is influenced by its steroid structure and functional groups. Steroids are known for their roles in hormone regulation and as pharmaceutical agents. This compound could potentially interact with hormone receptors or influence metabolic pathways, though specific biological activities would depend on detailed studies. Potential Applications
Research Highlights
|
---|---|
CAS No. | 799-43-9 |
Product Name | (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol |
Molecular Formula | C22H30O2 |
Molecular Weight | 326.5 g/mol |
IUPAC Name | (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol |
Standard InChI | InChI=1S/C22H30O2/c1-4-21-12-10-18-17-9-7-16(24-3)14-15(17)6-8-19(18)20(21)11-13-22(21,23)5-2/h2,7,18-20,23H,4,6,8-14H2,1,3H3/t18-,19-,20+,21+,22+/m1/s1 |
Standard InChIKey | CQXCBGIFQZKDED-AANPDWTMSA-N |
Isomeric SMILES | CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3CC=C(C4)OC |
SMILES | CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3CC=C(C4)OC |
Canonical SMILES | CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3CC=C(C4)OC |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | (17α)-(±)-13-Ethyl-3-methoxy-18,19-dinorpregna-2,5(10)-dien-20-yn-17-ol |
PubChem Compound | 101857 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume